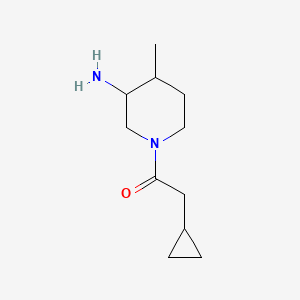

1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one

Description

Properties

Molecular Formula |

C11H20N2O |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

1-(3-amino-4-methylpiperidin-1-yl)-2-cyclopropylethanone |

InChI |

InChI=1S/C11H20N2O/c1-8-4-5-13(7-10(8)12)11(14)6-9-2-3-9/h8-10H,2-7,12H2,1H3 |

InChI Key |

RWPZNIFXQHOBLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1N)C(=O)CC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Amino-4-methylpiperidine Intermediate

The 3-amino-4-methylpiperidine fragment can be prepared via amination of 4-methylpiperidine derivatives or by functional group transformations involving protected intermediates.

- Amination methods often use nucleophilic substitution or reductive amination strategies.

- Literature examples show use of 4-amino-1-methylpiperidine derivatives prepared via palladium-catalyzed amination or reductive amination with aldehydes in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in methanol at room temperature, yielding high purity amines (up to 94% yield).

- Protective groups such as Boc (tert-butoxycarbonyl) may be employed during synthesis to protect the amino group and facilitate selective reactions.

Preparation of 2-Cyclopropylethan-1-one Fragment

The cyclopropylethanone moiety can be synthesized by hydrolysis of alkoxy derivatives or via homologation reactions starting from cyclopropyl methyl ketone.

- A patented method describes hydrolysis of alkoxy propylene derivatives under acidic conditions (e.g., hydrochloric acid) in aqueous or mixed organic solvents (methanol, ethanol, etc.) at 20–40 °C for 3–10 hours to yield cyclopropyl-substituted ketones.

- The reaction medium and acid choice are critical for maximizing yield and purity.

- The cyclopropyl ketone intermediate can be prepared by the Horner-Wadsworth-Emmons reaction between alkoxy benzyl phosphonates and cyclopropyl methyl ketone under basic conditions.

Coupling of Piperidine and Cyclopropylethanone Units

The final step involves coupling the 3-amino-4-methylpiperidine with the 2-cyclopropylethan-1-one moiety, typically through amide bond formation or nucleophilic substitution at the ketone carbonyl.

- Amide bond formation is commonly facilitated by coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases like N-ethyl-N,N-diisopropylamine or diisopropylethylamine in solvents such as N,N-dimethylformamide (DMF) at room temperature.

- Reaction times vary from 0.5 hours to 18 hours depending on conditions and scale.

- Purification typically involves reverse-phase HPLC or silica gel chromatography.

Representative Reaction Conditions and Yields

Analytical and Purification Techniques

- Purification of intermediates and final products is achieved by silica gel chromatography (e.g., methanol-dichloromethane gradient) or reverse-phase high-performance liquid chromatography (HPLC).

- Structural confirmation is done by NMR spectroscopy (^1H NMR, ^13C NMR), mass spectrometry (MS), and high-resolution mass spectrometry (HRMS).

- Typical NMR data show characteristic multiplets for piperidine ring protons and singlets for methyl substituents.

- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weights.

Summary and Considerations

- The preparation of 1-(3-amino-4-methylpiperidin-1-yl)-2-cyclopropylethan-1-one involves multi-step synthesis starting from substituted piperidine amines and cyclopropyl ketone intermediates.

- Key synthetic steps include selective amination, ketone formation via hydrolysis or homologation, and efficient coupling using modern peptide coupling reagents.

- Reaction conditions are generally mild, with room temperature or moderate heating, and yields range from moderate to high depending on the step.

- Purification and characterization protocols ensure high purity and structural integrity of the final compound.

- The synthetic strategies align with established organic synthesis principles and are supported by patent literature and peer-reviewed synthetic methodologies.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino group in the piperidine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl halides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1-(3-Amino-4-methylpiperidin-1-YL)-2-phenylethan-1-one

- Molecular Formula : C₁₄H₂₀N₂O

- Molecular Weight : 232.32 g/mol

- Key Differences : Replaces the cyclopropyl group with a phenyl ring. The phenyl group enhances aromatic interactions but reduces steric hindrance compared to the cyclopropane moiety. This substitution may influence solubility and binding affinity in biological systems .

1-(3-Bromophenyl)-2-cyclopropylethan-1-one

- Molecular Formula : C₁₁H₁₁BrO

- Molecular Weight : 239.11 g/mol

- Key Differences: Lacks the piperidine backbone but retains the cyclopropylethanone group.

1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one

- Molecular Formula : C₁₁H₂₁N₃O

- Molecular Weight : 211.31 g/mol

- Key Differences: Substitutes the cyclopropyl group with a dimethylamino group.

Key Observations :

- The use of TBTU (a coupling reagent) in the target compound’s synthesis ensures high efficiency (~83% yield) by activating carboxylic acids for amide bond formation .

- Phenyl-substituted analogs often employ simpler acylation methods but lack detailed yield data in available literature .

Physicochemical Properties

| Property | Target Compound | 1-(3-Amino-4-methylpiperidin-1-YL)-2-phenylethan-1-one | 1-(3-Bromophenyl)-2-cyclopropylethan-1-one |

|---|---|---|---|

| LogP | ~1.2 (estimated) | ~2.5 (higher lipophilicity due to phenyl group) | ~3.0 (bromine increases hydrophobicity) |

| Solubility | Moderate in polar solvents (DCM, MeOH) | Low in water, high in DMSO | Poor aqueous solubility |

| Stability | Stable under inert conditions | Prone to oxidation at the phenyl ring | Sensitive to light (bromine degradation) |

Notes:

Biological Activity

1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in treating neurological and psychiatric disorders. Its unique structure, which includes a cyclopropyl group linked to a piperidine ring with an amino group, contributes to its distinctive biological activities and interactions with various molecular targets.

- Molecular Formula : C11H20N2O

- Molecular Weight : 196.29 g/mol

- IUPAC Name : 1-(3-amino-4-methylpiperidin-1-yl)-2-cyclopropylethanone

- InChI Key : RWPZNIFXQHOBLA-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interactions with neurotransmitter receptors and enzymes. These interactions are crucial for modulating biochemical pathways associated with neurological functions. The compound may act as an inhibitor or modulator, affecting the activity of specific molecular targets, which can lead to therapeutic effects in various conditions.

Biological Activity Overview

Research has indicated that this compound exhibits potential as:

- Enzyme Inhibitor : It may inhibit specific enzymes involved in neurotransmitter metabolism.

- Receptor Modulator : It can interact with neurotransmitter receptors, influencing signaling pathways critical for mood regulation and cognitive functions.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of monoamine oxidase (MAO) and other enzymes related to neurotransmitter degradation. |

| Receptor Interaction | Modulation of dopamine and serotonin receptors, which are vital for mood and anxiety regulation. |

| Neuroprotective Effects | Possible protective effects against neurodegeneration in models of Alzheimer's disease. |

Case Study: Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in vitro using neuronal cell cultures exposed to oxidative stress. The compound demonstrated a significant reduction in cell death compared to controls, suggesting its potential utility in developing treatments for neurodegenerative diseases.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Amino-4-methylpiperidin-1-YL)-2-phenylethanone | Phenyl group instead of cyclopropyl | Similar receptor modulation but different specificity. |

| 1-(3-Amino-4-methylpiperidin-1-YL)-2-butylethanone | Butyl group instead of cyclopropyl | Broader range of enzyme interactions noted. |

The unique cyclopropyl substitution in this compound enhances its steric and electronic properties, potentially leading to increased specificity towards certain molecular targets compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.